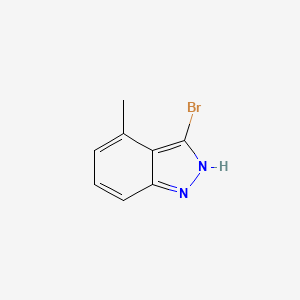

3-Bromo-4-methyl-1H-indazole

概要

説明

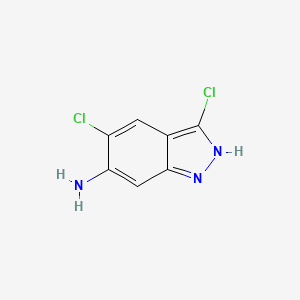

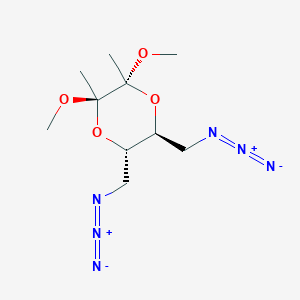

3-Bromo-4-methyl-1H-indazole is a chemical compound with the empirical formula C8H7BrN2. Its molecular weight is 211.06 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A practical synthesis of 1H-indazole has been presented in a study . The study proved that a previous mechanism for the cyclization step was nonfeasible and proposed a hydrogen bond propelled mechanism . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methyl-1H-indazole is represented by the InChI code1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) . The SMILES string representation is Cc1n[nH]c2cccc(Br)c12 . Chemical Reactions Analysis

The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .Physical And Chemical Properties Analysis

3-Bromo-4-methyl-1H-indazole is a solid at room temperature . It has a boiling point of approximately 341.4±22.0°C at 760 mmHg .科学的研究の応用

Medicinal Chemistry

3-Bromo-4-methyl-1H-indazole: is a valuable compound in medicinal chemistry due to its structural similarity to indazole, which is a core component of many pharmacologically active molecules. Indazole derivatives have been explored for their potential as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The bromo and methyl substitutions on the indazole core could potentially modify the biological activity, making it a candidate for the development of new therapeutic agents.

Agriculture

In the agricultural sector, indazole derivatives can play a role in the development of new pesticides and herbicides. The structural modification of indazole compounds, like 3-Bromo-4-methyl-1H-indazole , could lead to the discovery of compounds with specific activity against agricultural pests or plant diseases, contributing to crop protection strategies .

Material Science

The field of material science can benefit from the unique properties of 3-Bromo-4-methyl-1H-indazole . Its potential use in the synthesis of novel polymers or as a precursor for advanced materials is an area of ongoing research. The compound’s ability to participate in various chemical reactions makes it a versatile building block for the development of new materials .

Industrial Applications

Indazole derivatives are known for their diverse industrial applications, including their use as intermediates in the synthesis of dyes, pigments, and other organic compounds3-Bromo-4-methyl-1H-indazole could be utilized in similar capacities, contributing to the manufacturing processes of various industrial products .

Environmental Applications

Research into the environmental applications of 3-Bromo-4-methyl-1H-indazole includes its potential use in environmental remediation processes, such as the detoxification of pollutants or as a component in sensors for environmental monitoring .

Biochemistry and Pharmacology

In biochemistry and pharmacology, 3-Bromo-4-methyl-1H-indazole may be investigated for its interaction with biological macromolecules, which could lead to insights into enzyme inhibition, receptor binding, or gene expression modulation. This research can pave the way for the development of new diagnostic tools or therapeutic drugs .

作用機序

Target of Action

It is known that indazole derivatives, to which 3-bromo-4-methyl-1h-indazole belongs, have a wide variety of biological properties . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It has been demonstrated that the 1h-indazole-3-amine structure, a related compound, is an effective hinge-binding fragment . In the case of Linifanib, another related compound, it binds effectively with the hinge region of tyrosine kinase .

Biochemical Pathways

Indazole derivatives have been associated with a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Pharmacokinetics

Indazole derivatives are known for their broad-spectrum biological activities, indicating that they may have favorable pharmacokinetic properties .

Result of Action

Indazole derivatives have been associated with a wide variety of biological activities, indicating that they may have diverse molecular and cellular effects .

Action Environment

It is known that the stability and efficacy of chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-1H-imidazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

特性

IUPAC Name |

3-bromo-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBFQUJXLZFHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694627 | |

| Record name | 3-Bromo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082042-31-6 | |

| Record name | 3-Bromo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)

![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)